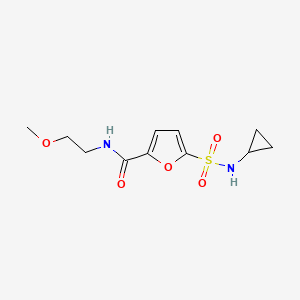

1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Azetidines, such as APCA, are important four-membered heterocycles used in organic synthesis and medicinal chemistry. The synthesis of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

APCA has a molecular formula of C14H16N2O3 and a molecular weight of 260.293. It is an azetidine, a fascinating four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Aziridines and azetidines: are key building blocks in polymer chemistry due to their ring strain and reactivity. They are utilized in anionic and cationic ring-opening polymerization to produce polyamines with diverse structures and functionalities . These polymers have significant applications, including:

Medicinal Chemistry

In medicinal chemistry, azetidine derivatives are explored for their potential as small-molecule inhibitors . For instance, azetidine amides have been studied as potent inhibitors of STAT3, a protein involved in cell growth and differentiation, which is a promising target for cancer therapy .

Material Science

The aza Paternò–Büchi reaction is a method to synthesize functionalized azetidines, which are valuable in material science. This reaction is used to create azetidines that can be incorporated into various materials, enhancing their stability and functionality .

Environmental Applications

Azetidine derivatives are being investigated for environmental applications, particularly in the development of novel compounds that can inhibit harmful biological processes. For example, azetidine amides have shown potential as inhibitors of the STAT3 pathway, which could be relevant in controlling environmentally induced damage at a cellular level .

Analytical Chemistry

In analytical chemistry, azetidines serve as a basis for developing new analytical methods. Their unique chemical shifts in NMR spectroscopy make them suitable as standards or reference compounds in the analysis of complex mixtures .

Biotechnology

The field of biotechnology utilizes azetidine derivatives in the synthesis of heterocyclic amino acid derivatives . These compounds are important for creating new peptides and proteins with potential therapeutic applications .

Drug Discovery

Azetidines are incorporated into drug discovery programs due to their pharmacophore subunit, which exhibits a variety of biological activities. They are particularly valuable in the synthesis of natural and synthetic products with potential therapeutic benefits .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)11-4-3-5-13(6-11)15-14(19)12-7-16(8-12)10(2)18/h3-6,12H,7-8H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEWIXRBZKZUOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2585097.png)

![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2585101.png)

![6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2585102.png)

![2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2585107.png)